molecular formula C17H21N3O4 B4394986 Ethyl 2-[4-[(4-methoxybenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate

Ethyl 2-[4-[(4-methoxybenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate

Cat. No.: B4394986
M. Wt: 331.4 g/mol
InChI Key: CYUURNNCLSZYRA-UHFFFAOYSA-N
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Description

Ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring substituted with a methoxybenzoyl group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-[(4-methoxybenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a β-diketone under acidic or basic conditions.

    Introduction of the methoxybenzoyl group: This step involves the acylation of the pyrazole ring with 4-methoxybenzoyl chloride in the presence of a base such as pyridine.

    Esterification: The final step is the esterification of the resulting compound with ethyl acetate in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-[(4-methoxybenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[(4-methoxybenzoyl)amino]benzoate: Similar structure but lacks the pyrazole ring.

    Ethyl 4-aminobenzoate: Contains an amino group instead of the methoxybenzoyl group.

    Ethyl 4-[(4-methoxybenzoyl)amino]acetate: Similar but with different substitution patterns.

Uniqueness

Ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate is unique due to the presence of both the pyrazole ring and the methoxybenzoyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.

Properties

IUPAC Name

ethyl 2-[4-[(4-methoxybenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-5-24-15(21)10-20-12(3)16(11(2)19-20)18-17(22)13-6-8-14(23-4)9-7-13/h6-9H,5,10H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUURNNCLSZYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[4-[(4-methoxybenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate
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Ethyl 2-[4-[(4-methoxybenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate
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Ethyl 2-[4-[(4-methoxybenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate
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Ethyl 2-[4-[(4-methoxybenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate
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Ethyl 2-[4-[(4-methoxybenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate
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Ethyl 2-[4-[(4-methoxybenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate

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